![molecular formula C23H18ClFN2O4 B13409578 2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide is a chemical compound known for its role as an inhibitor of acetyl-coenzyme A carboxylase (ACCase). This compound is particularly significant in the field of agriculture as a postemergence herbicide, exhibiting high control efficacy against sensitive weeds, especially Echinochloa crus-galli in paddy fields .
Méthodes De Préparation
The synthesis of 2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide involves several steps. The key steps include the formation of the benzoxazole ring and the subsequent attachment of the phenoxy and propanamide groups. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring and phenoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Applications De Recherche Scientifique
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of ACCase inhibition.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting metabolic pathways involving ACCase.
Mécanisme D'action
The compound exerts its effects by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase). This enzyme plays a crucial role in fatty acid biosynthesis. By inhibiting ACCase, the compound disrupts the production of fatty acids, leading to the death of sensitive weeds. The molecular targets include the active site of ACCase, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparaison Avec Des Composés Similaires
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide is unique due to its specific structure and high efficacy as an ACCase inhibitor. Similar compounds include:
(S)-metamifop: An enantiomer of the compound with similar herbicidal properties.
rac-metamifop: A racemic mixture containing both enantiomers.
Other phenoxy herbicides: Compounds containing phenoxy groups that exhibit herbicidal activity.
These similar compounds share structural features but may differ in their specific activity, efficacy, and application.
Propriétés
Formule moléculaire |
C23H18ClFN2O4 |
|---|---|
Poids moléculaire |
440.8 g/mol |
Nom IUPAC |
2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-13-15(24)7-12-21(19)31-23/h3-14H,1-2H3 |
Clé InChI |
BNCYLJKXGGTAOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


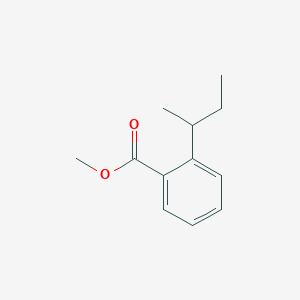

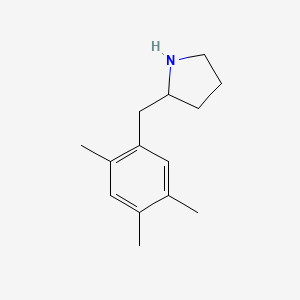
![N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide](/img/structure/B13409505.png)
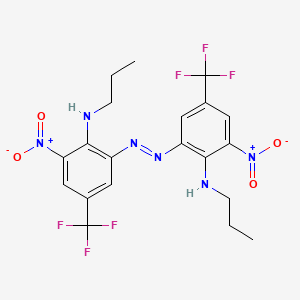


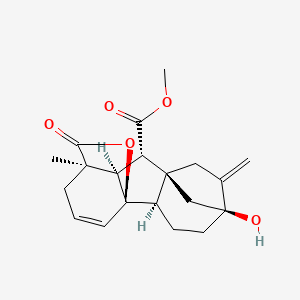
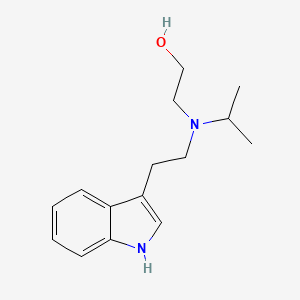
![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)
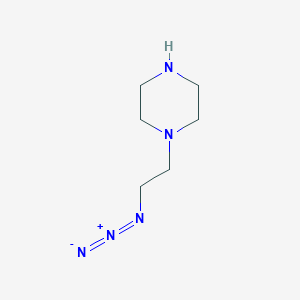
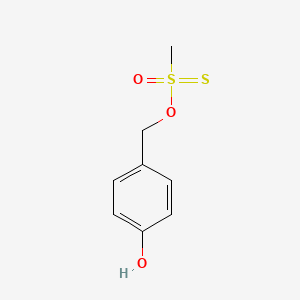
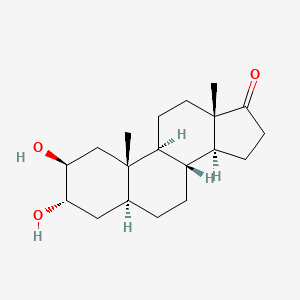
![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)
